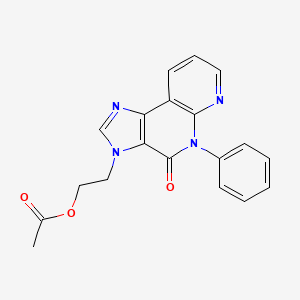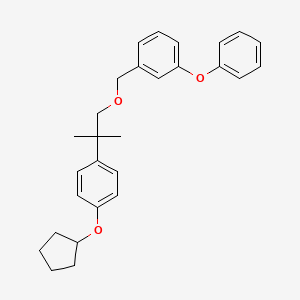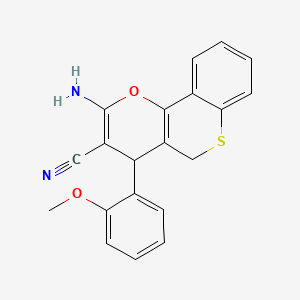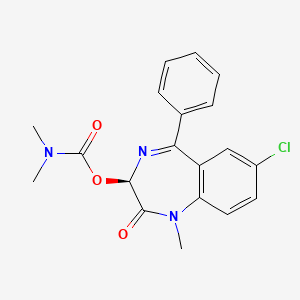
(R)-Camazepam
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Camazepam is a chiral benzodiazepine derivative with anxiolytic properties. It is a psychoactive drug that is used primarily for its calming effects. Benzodiazepines, including ®-Camazepam, act on the central nervous system to produce a range of effects, including sedation, muscle relaxation, and anticonvulsant activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Camazepam typically involves the following steps:
Formation of the Benzodiazepine Core: This is achieved through the condensation of an o-phenylenediamine with a β-ketoester.
Chiral Resolution: The racemic mixture of Camazepam is then resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-Camazepam follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale condensation reactions are carried out in industrial reactors.
Purification: The product is purified using crystallization or chromatography.
Chiral Resolution: Industrial-scale chiral resolution techniques are employed to isolate the ®-enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-Camazepam undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the benzodiazepine ring structure.
Substitution: Substitution reactions can occur at various positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
®-Camazepam has a wide range of scientific research applications:
Chemistry: It is used as a model compound in the study of benzodiazepine chemistry.
Biology: Research on its effects on the central nervous system helps in understanding the mechanisms of anxiety and sedation.
Medicine: It is studied for its potential therapeutic uses in treating anxiety disorders and insomnia.
Industry: ®-Camazepam is used in the pharmaceutical industry for the development of new anxiolytic drugs.
Mecanismo De Acción
®-Camazepam exerts its effects by binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased neuronal inhibition and a calming effect. The primary molecular targets are the GABA_A receptors, and the pathways involved include the modulation of chloride ion channels.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its strong sedative effects.
Alprazolam: Commonly used for anxiety and panic disorders.
Uniqueness
®-Camazepam is unique due to its specific chiral configuration, which can result in different pharmacokinetic and pharmacodynamic properties compared to its racemic mixture or other benzodiazepines. This chiral specificity can influence its efficacy and side effect profile.
Propiedades
Número CAS |
102838-65-3 |
|---|---|
Fórmula molecular |
C19H18ClN3O3 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
[(3R)-7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C19H18ClN3O3/c1-22(2)19(25)26-17-18(24)23(3)15-10-9-13(20)11-14(15)16(21-17)12-7-5-4-6-8-12/h4-11,17H,1-3H3/t17-/m1/s1 |
Clave InChI |
PXBVEXGRHZFEOF-QGZVFWFLSA-N |
SMILES isomérico |
CN1C2=C(C=C(C=C2)Cl)C(=N[C@@H](C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
SMILES canónico |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)N(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


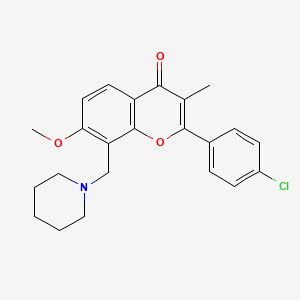
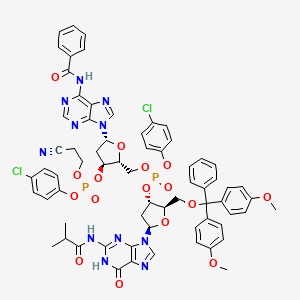

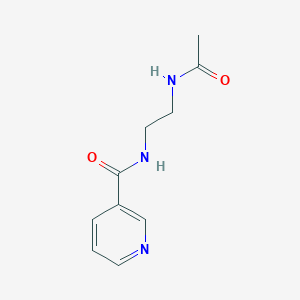
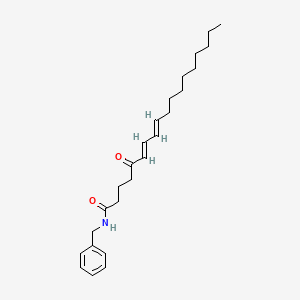

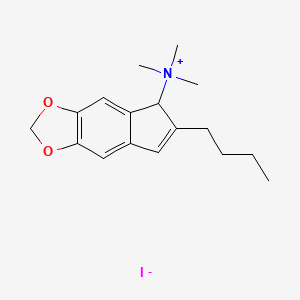
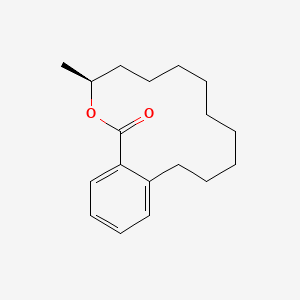
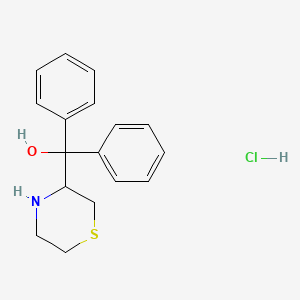
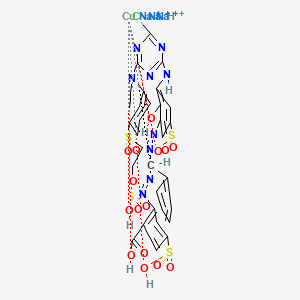
![2-(2,4,6-trimethylphenoxy)-N-[3-[4-[3-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]propyl]piperazin-1-yl]propyl]acetamide;dihydrochloride](/img/structure/B15190003.png)
